molecular formula C10H17NO B2489586 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile CAS No. 7178-96-3

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile

Cat. No.: B2489586
CAS No.: 7178-96-3
M. Wt: 167.252
InChI Key: CAPFEGFDDNRVFW-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a hydroxycyclohexyl group attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile typically involves the reaction of 1-hydroxycyclohexyl ketone with a nitrile source under specific conditions. One common method includes the use of hydroxylamine to convert the ketone to an oxime, followed by dehydration to form the nitrile . The reaction conditions often require a solvent such as 2-methyl-1-propanol and a catalyst to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxycyclohexyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2,8-11)10(12)6-4-3-5-7-10/h12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPFEGFDDNRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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